N1-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-(2-methoxyethyl)oxalamide
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Overview
Description
N1-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-(2-methoxyethyl)oxalamide is a synthetic organic compound that belongs to the class of oxalamides Oxalamides are known for their diverse applications in various fields, including medicinal chemistry, materials science, and industrial processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-(2-methoxyethyl)oxalamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route may include:
Formation of the isothiazolidine dioxide moiety: This step involves the reaction of a suitable thiol with an oxidizing agent to form the isothiazolidine dioxide ring.
Attachment of the phenyl ring: The phenyl ring can be introduced through a nucleophilic aromatic substitution reaction, where a suitable nucleophile reacts with a halogenated aromatic compound.
Formation of the oxalamide linkage: The final step involves the reaction of the intermediate compound with oxalyl chloride and a suitable amine to form the oxalamide linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N1-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-(2-methoxyethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of sulfide or thiol derivatives.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce thiol derivatives.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or inhibitor in biochemical studies.
Industry: The compound can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N1-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-(2-methoxyethyl)oxalamide involves its interaction with specific molecular targets. The isothiazolidine dioxide moiety may interact with thiol groups in proteins, leading to inhibition of enzyme activity. The phenyl ring and oxalamide linkage can contribute to binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N1-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-(2-ethoxyethyl)oxalamide
- N1-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-(2-propoxyethyl)oxalamide
Uniqueness
N1-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-(2-methoxyethyl)oxalamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. The presence of the methoxyethyl group may enhance solubility and bioavailability compared to similar compounds with different alkyl groups.
Properties
IUPAC Name |
N'-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-N-(2-methoxyethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O5S/c1-22-9-7-15-13(18)14(19)16-11-3-5-12(6-4-11)17-8-2-10-23(17,20)21/h3-6H,2,7-10H2,1H3,(H,15,18)(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJTJEWYZJMHCHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C(=O)NC1=CC=C(C=C1)N2CCCS2(=O)=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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